N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride
Overview
Description
N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of dimethyl and sulfonamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with dimethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and thiol derivatives. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The dimethyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-methylpyrrolidine-3-sulfonamide hydrochloride
- N,N-diethylpyrrolidine-3-sulfonamide hydrochloride
- Pyrrolidine-3-sulfonamide hydrochloride
Uniqueness
N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride is unique due to the presence of two methyl groups on the nitrogen atom, which enhances its lipophilicity and influences its chemical reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Properties
IUPAC Name |
N,N-dimethylpyrrolidine-3-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-8(2)11(9,10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQLRJSHTYKMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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